2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers

Chemical Synthesis Medicinal Chemistry Procurement

2-(2-Bromoethyl)bicyclo[3.1.0]hexane (CAS 2286949-45-7) is a bicyclic organobromine compound supplied exclusively as a mixture of diastereomers. It features a strained bicyclo[3.1.0]hexane core with a 2-bromoethyl substituent, giving it a molecular weight of 189.09 g/mol and a calculated XLogP3 of 3.3.

Molecular Formula C8H13Br
Molecular Weight 189.09 g/mol
CAS No. 2286949-45-7
Cat. No. B6609713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers
CAS2286949-45-7
Molecular FormulaC8H13Br
Molecular Weight189.09 g/mol
Structural Identifiers
SMILESC1CC(C2C1C2)CCBr
InChIInChI=1S/C8H13Br/c9-4-3-6-1-2-7-5-8(6)7/h6-8H,1-5H2
InChIKeyWHYXGPDSGCRLHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromoethyl)bicyclo[3.1.0]hexane, Mixture of Diastereomers: A Procurement-Focused Baseline for a Specialized Bicyclic Intermediate


2-(2-Bromoethyl)bicyclo[3.1.0]hexane (CAS 2286949-45-7) is a bicyclic organobromine compound supplied exclusively as a mixture of diastereomers . It features a strained bicyclo[3.1.0]hexane core with a 2-bromoethyl substituent, giving it a molecular weight of 189.09 g/mol and a calculated XLogP3 of 3.3 . The compound's undefined stereocenter count of 3 confirms its diastereomeric mixture nature, distinguishing it from defined single-isomer analogs and positioning it as a versatile intermediate where absolute stereochemistry is not required .

Why Generic Substitution Fails for 2-(2-Bromoethyl)bicyclo[3.1.0]hexane: The Criticality of Positional and Stereochemical Identity


Substituting 2-(2-bromoethyl)bicyclo[3.1.0]hexane with other in-class bicyclo[3.1.0]hexane derivatives is not straightforward due to critical differences in both the attachment point of the reactive handle and the compound's stereochemical nature. Positional isomers, such as the 1-(2-bromoethyl) variant (CAS 2770495-08-2) , present the reactive bromoethyl group at a bridgehead position, altering steric accessibility and reactivity in nucleophilic substitution and cross-coupling reactions compared to the 2-position. Furthermore, this compound is exclusively offered as a mixture of diastereomers with three undefined stereocenters , contrasting with defined single-isomer analogs like rac-(1R,5S)-1-(2-bromoethyl)bicyclo[3.1.0]hexane (CAS 2742896-34-8) . This stereochemical difference directly impacts cost, synthetic strategy, and the complexity of downstream products.

Quantitative Differentiation Evidence for 2-(2-Bromoethyl)bicyclo[3.1.0]hexane Against Its Closest Analogs


Diastereomeric Mixture vs. Single Isomer: A Cost-Effective Scaffold for Non-Stereospecific Synthesis

The target compound is supplied and used as a mixture of diastereomers, characterized by 3 undefined atom stereocenters . This contrasts with the defined single-isomer comparator rac-(1R,5S)-1-(2-bromoethyl)bicyclo[3.1.0]hexane, which is now a discontinued product, indicating low commercial viability for applications where stereospecificity is not required . The mixture avoids the additional cost and complexity associated with chiral resolution or asymmetric synthesis, leading to a more accessible price point despite being a specialized research chemical .

Chemical Synthesis Medicinal Chemistry Procurement

Positional Isomer Differentiation: 2-Position vs. Bridgehead 1-Position Attachment

The attachment of the bromoethyl group at the 2-position of the bicyclo[3.1.0]hexane core provides a distinct steric and electronic environment relative to the bridgehead 1-position. The 2-position offers a secondary carbon center that is less sterically hindered, potentially facilitating faster rates in bimolecular nucleophilic substitution (SN2) and cross-coupling reactions compared to the neopentyl-like bridgehead bromide. While direct kinetic data is not published, the 1-isomer (CAS 2770495-08-2) shares an identical molecular formula (C8H13Br) and weight (189.09 g/mol) , meaning differentiation must rely on these positional reactivity principles.

Synthetic Chemistry Reactivity Cross-Coupling

Lipophilicity Advantage Over the Parent Hydrocarbon and Bromomethyl Analog

The introduction of the 2-bromoethyl group significantly increases the lipophilicity of the scaffold. The target compound has a calculated XLogP3 of 3.3 , which is a 0.8 log unit increase compared to the parent bicyclo[3.1.0]hexane scaffold (XLogP3 ≈ 2.5) . This shift moves the compound into a more drug-like lipophilicity space, which is often favorable for cell permeability and CNS penetration efforts in medicinal chemistry programs.

ADME Optimization Fragment-Based Drug Design Medicinal Chemistry

Enhanced Reactivity from Ring Strain: A Comparison with the Unsubstituted Scaffold

The bicyclo[3.1.0]hexane framework possesses significant ring strain energy, estimated at approximately 27 kcal/mol, primarily attributed to the fused cyclopropane ring . The gas-phase enthalpy of formation for the parent scaffold is 9.3 ± 0.8 kcal/mol , which is indicative of this strain. This endothermic value starkly contrasts with a similarly composed, strain-free alicyclic analog (~ -29.5 kcal/mol for cyclohexane) and validates the scaffold's increased potential energy available for ring-opening and cycloaddition reactions.

Synthetic Methodology Cycloaddition Ring-Opening

Optimal Application Scenarios for 2-(2-Bromoethyl)bicyclo[3.1.0]hexane Based on Its Differentiation Profile


Late-Stage Functionalization and Scaffold-Hopping in Drug Discovery

The compound's combination of a reactive bromoethyl handle at a secondary 2-position and a strained, compact bicyclic core makes it an ideal candidate for rapid analog synthesis and scaffold-hopping exercises. Medicinal chemists can leverage its higher lipophilicity (XLogP3=3.3) compared to the parent core to explore a more drug-like chemical space, improving passive permeability without a substantial increase in molecular weight.

Diversity-Oriented Synthesis for Building Complex Cyclopentanoid Libraries

The high ring-strain energy of the bicyclo[3.1.0]hexane core (estimated at ~27 kcal/mol) uniquely positions this compound as a precursor for ring-opening reactions to generate densely functionalized cyclopentane derivatives. This application is specifically enabled by the scaffold's thermodynamic instability, a feature not present in its unsaturated or unsubstituted analogs.

Cost-Efficient Methodological Studies in Cross-Coupling Reactions

For academic and industrial research groups developing new catalytic cross-coupling methodologies, procuring the compound as a diastereomeric mixture is a cost-effective strategy versus a single isomer . The presence of three undefined stereocenters is inconsequential for optimizing the reactivity of the secondary alkyl bromide, allowing for a direct assessment of catalyst performance without the procurement premium of a stereochemically defined starting material.

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